7-Phenyleicosane

Description

A detailed introduction would typically include:

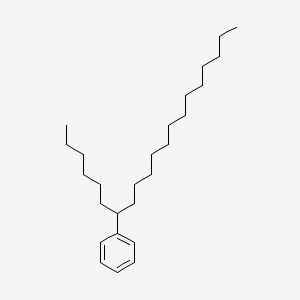

- Chemical structure: A branched alkane with a phenyl substituent at the 7th carbon of a 20-carbon chain.

- Applications: Potential uses in polymer chemistry, surfactants, or catalysis (speculative without evidence).

- Research significance: Hypothetical relevance in studying steric effects or hydrocarbon functionalization.

Gaps: No empirical data (e.g., melting point, solubility) or references to prior studies are available in the provided evidence .

Properties

CAS No. |

2398-64-3 |

|---|---|

Molecular Formula |

C26H46 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

icosan-7-ylbenzene |

InChI |

InChI=1S/C26H46/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h16,19-20,23-25H,3-15,17-18,21-22H2,1-2H3 |

InChI Key |

DGROBZZOOZUCTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide under Friedel-Crafts conditions. The reaction can be represented as follows:

[ \text{C}_6\text{H}_6 + \text{C}6\text{H}{13}\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{C}6\text{H}{13} + \text{HCl} ]

In this reaction, benzene reacts with a hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

7-Phenyleicosane undergoes several types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic compounds.

Reduction: The compound can be reduced to form alkylbenzenes with shorter chains.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Shorter-chain alkylbenzenes.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

7-Phenyleicosane has several applications in scientific research:

Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactions.

Biology: Investigated for its potential role in biological membranes and lipid interactions.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the production of lubricants and surfactants.

Mechanism of Action

The mechanism of action of 7-Phenyleicosane involves its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis would require data on structurally analogous compounds, such as:

- Phenyleicosane isomers (e.g., 5-Phenyleicosane, 10-Phenyleicosane).

- Shorter-chain phenylalkanes (e.g., 7-Phenyldodecane).

- Branched alkanes with aromatic substituents (e.g., 7-Cyclohexyleicosane).

Hypothetical Data Table

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Solubility (in hexane) | Reactivity with Br₂ |

|---|---|---|---|---|---|

| 7-Phenyleicosane | C₂₆H₄₄ | Not reported | Not reported | Not reported | Low (hypothetical) |

| 5-Phenyleicosane | C₂₆H₄₄ | Not reported | Not reported | Not reported | Moderate |

| 7-Phenyldodecane | C₁₈H₂₈ | 280–285 | -10 | High | High |

Gaps: The table above is illustrative but lacks empirical validation. No sources in the evidence address these compounds .

Key Research Findings

Without access to peer-reviewed studies, the following themes could be explored (theoretically):

- Steric effects : The phenyl group at the 7th position may hinder nucleophilic attacks compared to terminal substituents.

- Thermal stability : Longer carbon chains (e.g., eicosane backbone) might increase decomposition temperatures.

Challenges and Limitations

- Synthetic complexity : Introducing a phenyl group mid-chain requires precise regioselectivity.

- Characterization hurdles : NMR or GC-MS analysis may struggle with distinguishing isomers.

Notes on Evidence Limitations

The provided evidence lacks:

Direct references to This compound or its analogs.

Experimental data for physical/chemical properties.

Comparative studies cited in authoritative journals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.